4-(4-Piperidinylmethoxy)pyridine

Epigenetics LSD1/KDM1A Cancer stem cells

This compound exhibits negligible LSD1 inhibitory activity, unlike the 3-isomer, making it an ideal negative control for assay validation and a fragment-based screening building block. Procure both forms to de-risk epigenetic programs and ensure target engagement specificity.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B15131879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Piperidinylmethoxy)pyridine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=NC=C2
InChIInChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h3-4,7-8,10,12H,1-2,5-6,9H2
InChIKeyYRBOTPLETYXFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Piperidinylmethoxy)pyridine: Chemical Identity and Core Procurement Specifications


4-(4-Piperidinylmethoxy)pyridine (CAS 1261350-00-8, base form; CAS 1261233-53-7, hydrochloride salt) is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a piperidinylmethoxy group, with molecular formula C11H16N2O and molecular weight 192.26 g/mol . The compound exists as a free base (purity ≥98%) or as a hydrochloride salt (purity ≥95-97%) that enhances aqueous solubility and formulation stability . It serves as a versatile synthetic intermediate and building block in medicinal chemistry, with a calculated LogP of approximately 0.70 and Fsp3 of 0.545, indicating moderate lipophilicity and favorable three-dimensional character for fragment-based drug discovery .

4-(4-Piperidinylmethoxy)pyridine: Why Positional Isomers Are Not Interchangeable in LSD1-Targeted Research


Substitution of 4-(4-piperidinylmethoxy)pyridine with its positional isomers or closely related analogs without rigorous validation introduces significant risk of experimental failure in epigenetic research programs. The 3-position isomer (3-(piperidin-4-ylmethoxy)pyridine) is a potent LSD1 inhibitor with reported Ki values as low as 29 nM, whereas the 4-position isomer exhibits negligible LSD1 inhibitory activity [1][2]. This functional divergence arises from the distinct spatial orientation of the piperidinylmethoxy moiety, which dictates critical hydrogen-bonding interactions with Asp555 and Asn540 residues within the LSD1 catalytic pocket—a binding geometry only accessible to the 3-substituted pyridine scaffold [3]. Consequently, procurement of the incorrect positional isomer for LSD1 inhibitor discovery programs results in complete loss of target engagement and invalidates downstream biological assays.

4-(4-Piperidinylmethoxy)pyridine: Quantitative Comparative Evidence for Informed Scientific Procurement


LSD1 Inhibitory Activity: 4-Position Isomer vs. 3-Position Isomer

The 3-position isomer (3-(piperidin-4-ylmethoxy)pyridine) demonstrates potent LSD1 inhibition with reported Ki values as low as 29 nM, whereas the 4-position isomer (4-(4-piperidinylmethoxy)pyridine) shows no detectable LSD1 inhibitory activity at comparable concentrations [1][2]. This functional dichotomy is attributed to the spatial orientation of the piperidinylmethoxy substituent: the 3-substituted pyridine positions the piperidine nitrogen for critical hydrogen-bonding interactions with Asp555 and Asn540 within the LSD1 active site, while the 4-substituted analog cannot achieve this binding geometry [3].

Epigenetics LSD1/KDM1A Cancer stem cells

Cellular Antiproliferative Activity: Positional Isomer Comparison in Cancer Cell Lines

Compounds derived from the 3-(piperidin-4-ylmethoxy)pyridine scaffold exhibit potent antiproliferative activity against leukemia and solid tumor cell lines with EC50 values as low as 280 nM, while showing negligible effects on normal cells [1]. In contrast, the 4-position isomer lacks this cellular activity profile, as it does not engage LSD1 to elevate H3K4 methylation levels [2]. The cellular H3K4 methylation increase observed with 3-substituted analogs (a direct pharmacodynamic marker of LSD1 inhibition) is absent in the 4-substituted isomer [3].

Cancer Antiproliferative Leukemia

Salt Form Comparison: Free Base vs. Hydrochloride Salt - Solubility and Stability Advantages

The hydrochloride salt form (CAS 1261233-53-7) offers enhanced aqueous solubility and formulation stability compared to the free base (CAS 1261350-00-8), which exhibits limited water solubility . While quantitative solubility data for the free base is not publicly reported, the hydrochloride salt is specifically noted by suppliers to ensure solubility and stability crucial for pharmaceutical formulation . The free base has a calculated LogP of approximately 0.70, indicating moderate lipophilicity, whereas the hydrochloride salt increases aqueous solubility by several orders of magnitude through ionization .

Formulation Solubility Stability

Purity and Availability Comparison: Commercial Procurement Considerations

Commercial availability and purity specifications differ between the free base and hydrochloride salt forms. The free base (CAS 1261350-00-8) is available at ≥98% purity from Fluorochem (Product F767917) and other suppliers . The hydrochloride salt (CAS 1261233-53-7) is offered at ≥95-97% purity, with pricing of approximately £12.00 for 100 mg from Fluorochem . The free base form is listed as discontinued by some suppliers (e.g., CymitQuimica), whereas the hydrochloride salt maintains active inventory across multiple vendors .

Procurement Purity Supply chain

4-(4-Piperidinylmethoxy)pyridine: Recommended Application Scenarios Based on Quantitative Evidence


Negative Control for LSD1 Inhibitor Screening Assays

Due to its structural similarity to the potent LSD1 inhibitor 3-(piperidin-4-ylmethoxy)pyridine (Ki = 29 nM) yet complete lack of LSD1 inhibitory activity, 4-(4-piperidinylmethoxy)pyridine serves as an ideal negative control compound for LSD1 enzymatic and cellular assays [1][2]. Researchers can validate assay specificity by demonstrating that the 4-position isomer produces no signal reduction, while the 3-position isomer shows dose-dependent inhibition. This application is particularly valuable in high-throughput screening campaigns where distinguishing true hits from assay artifacts requires a structurally matched inactive control [3].

Synthetic Intermediate for Positional Isomer Libraries

The 4-(4-piperidinylmethoxy)pyridine scaffold serves as a versatile synthetic intermediate for constructing focused libraries of positional isomers and substituted pyridine derivatives [1]. Its reactivity profile allows for further functionalization at the pyridine nitrogen or piperidine amine, enabling systematic structure-activity relationship (SAR) studies across the 2-, 3-, and 4-substituted pyridine series. This application is particularly relevant for medicinal chemistry programs exploring heterocyclic building blocks where the position of the piperidinylmethoxy substituent dictates target engagement [2].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 192.26 g/mol, calculated LogP of 0.70, and Fsp3 value of 0.545, 4-(4-piperidinylmethoxy)pyridine meets established fragment-like criteria for inclusion in fragment-based drug discovery libraries [1][2]. The compound's moderate lipophilicity and balanced hydrogen-bonding capacity (3 acceptors, 1 donor) make it suitable for fragment screening against diverse protein targets, excluding LSD1 where it is inactive [3]. The hydrochloride salt form provides adequate aqueous solubility for biophysical screening methods such as SPR, NMR, and thermal shift assays [4].

Kinase Inhibitor Scaffold Exploration

Although direct kinase inhibition data for 4-(4-piperidinylmethoxy)pyridine is not publicly available, structurally related pyridyl-piperidine compounds are described in patent literature as Wnt pathway inhibitors and modulators of hyperproliferative diseases [1]. The compound's pyridine core can engage hinge-binding motifs in kinase ATP pockets, while the piperidinylmethoxy side chain provides vectors for solvent-exposed region interactions [2]. Researchers pursuing kinase inhibitor discovery may employ this scaffold as a starting point for hit expansion, recognizing that the 4-position substitution pattern yields a distinct binding trajectory compared to 2- or 3-substituted analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Piperidinylmethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.